1,1,1,2,2,3-Hexafluoropropane

CAS No.: 677-56-5

Cat. No.: VC7920931

Molecular Formula: C3H2F6

Molecular Weight: 152.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677-56-5 |

|---|---|

| Molecular Formula | C3H2F6 |

| Molecular Weight | 152.04 g/mol |

| IUPAC Name | 1,1,1,2,2,3-hexafluoropropane |

| Standard InChI | InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2 |

| Standard InChI Key | SUAMPXQALWYDBK-UHFFFAOYSA-N |

| SMILES | C(C(C(F)(F)F)(F)F)F |

| Canonical SMILES | C(C(C(F)(F)F)(F)F)F |

Introduction

Chemical Identification and Basic Properties

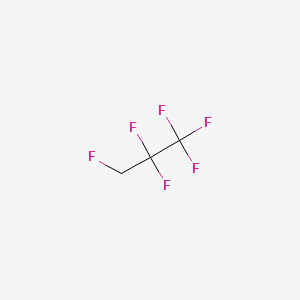

Molecular Structure and Formula

1,1,1,2,2,3-Hexafluoropropane (C₃H₂F₆) consists of a three-carbon chain with fluorine atoms substituted at the 1, 1, 1, 2, 2, and 3 positions. Its molecular weight is 152.04 g/mol, and its IUPAC name reflects the precise arrangement of fluorine substituents . The compound’s structure confers high electronegativity and thermal stability, common traits in fluorinated hydrocarbons.

Physical Properties

Key physical properties of HFC-236cb are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | -98.38°C (estimate) | |

| Boiling Point | -1.4°C | |

| Density | 1.32 g/cm³ | |

| Refractive Index | 1.2778 (estimate) | |

| EPA Substance Registry | HFC-236cb |

The low boiling point and high density are consistent with its gaseous state under standard conditions and its use in applications requiring volatile yet stable compounds .

Synthesis and Production

Industrial Manufacturing

Industrial production likely involves large-scale fluorination processes optimized for yield and purity. Challenges include controlling isomer formation and minimizing byproducts such as chlorinated intermediates. Purification steps, such as fractional distillation, are critical to achieving the desired specifications .

Chemical Reactivity and Stability

Thermal Decomposition

HFC-236cb exhibits moderate thermal stability. Computational studies on related compounds, such as HFC-236fa, reveal decomposition pathways involving hydrogen fluoride (HF) elimination. For instance, HFC-236fa undergoes 1,2-HF elimination with an energy barrier of 77.5 kcal·mol⁻¹, yielding 1,1,3,3,3-pentafluoropropene . While direct data for HFC-236cb is limited, its structural similarity suggests analogous behavior under high-temperature conditions.

Reaction with Hydroxyl Radicals

Atmospheric degradation of HFC-236cb is influenced by reactions with hydroxyl radicals (·OH). Kinetic studies on HFC-236fa demonstrate that H-atom abstraction by ·OH occurs with an energy barrier of 112.8 kcal·mol⁻¹, producing trifluoroethyl radicals and water . These reactions determine the compound’s atmospheric lifetime and global warming potential (GWP).

Environmental and Regulatory Considerations

Atmospheric Lifetime

The atmospheric lifetime of HFC-236cb is governed by its reactivity with ·OH. For HFC-236fa, computational models estimate a tropospheric lifetime of 30–50 years, contributing to its persistence as a greenhouse gas . Similar longevity is expected for HFC-236cb, necessitating stringent emission controls.

Applications and Industrial Use

Refrigeration and Heat Transfer

Fluorinated propanes are historically used as refrigerants due to their low toxicity and non-flammability. While HFC-236cb’s applications are less documented than those of HFC-236fa, its thermodynamic properties suggest potential use in medium-temperature refrigeration systems .

Fire Suppression

HFC-236fa is employed in fire suppression systems under the trade name FE-36 . HFC-236cb’s similar physicochemical profile may make it suitable for niche firefighting applications, though further testing is required to confirm efficacy and safety.

Future Research Directions

Alternative Synthesis Routes

Developing catalytic systems for selective fluorination could improve the cost-effectiveness and sustainability of HFC-236cb production. Advances in flow chemistry and solvent-free methods are promising avenues .

Environmental Mitigation

Research into HFC-236cb’s degradation mechanisms, including photocatalytic breakdown and biological remediation, may reduce its environmental footprint. Computational modeling will play a key role in predicting reaction pathways and optimizing mitigation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume